Dinotefuran
Overview
Description
Dinotefuran is an insecticide of the neonicotinoid class developed by Mitsui Chemicals. It is used for controlling insect pests such as aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole cricket, white grubs, lacebugs, billbugs, beetles, mealybugs, and cockroaches on leafy vegetables, in residential and commercial buildings, and for professional turf management .
Synthesis Analysis
Dinotefuran is synthesized through a series of reactions involving Michael additions reaction, NaBH4 reduction, dehydration cyclization, and catalytic hydrogenation . The ( )-tetrahydro-3-furylmethyl moiety, a characteristic part of dinotefuran, was found by research in which acetylcholine was selected as the lead compound .
Molecular Structure Analysis
Dinotefuran has a molecular formula of C7H14N4O3 . It is a neonicotinoid in the nitroguanidine class .
Chemical Reactions Analysis
The hydrolysis of dinotefuran has been studied extensively. The hydrolysis with OH−, which has obviously lower energy than other channels, is the most preferred pathway. The hydrolysis in solution is more favorable than that in the gas phase .
Physical And Chemical Properties Analysis
Dinotefuran has a molar mass of 202.214 g·mol−1 and a melting point of 107.5°C. It is soluble in water, with a solubility of 39.83 g/L .
Scientific Research Applications
Molecular Design and Insecticidal Properties
Dinotefuran, developed by Mitsui Chemicals Agro, is a neonicotinoid insecticide that stands out due to its unique molecular structure. Unlike other neonicotinoids, dinotefuran includes a tetrahydrofuran (THF) moiety instead of the typical chloropyridine or chlorothiazole ring. This structural distinction is crucial for its neonicotinoid action. The molecular design, rooted in the acetylcholine ester moiety, has led to dinotefuran's success as an insecticide, particularly for pest management across a variety of crops through diverse application methods (Wakita, 2011).
Biochemical and Genetic Toxicity on Earthworms
A 2017 study highlighted dinotefuran's biochemical and genetic impact on earthworms. The research found that at certain concentrations, dinotefuran induced the excessive generation of reactive oxygen species (ROS), leading to significant changes in antioxidant enzyme activities and gene expression. This oxidative stress resulted in damage to proteins, lipids, and nucleic acids, causing substantial cellular destruction. The toxicity showed dose- and time-dependent effects, underscoring the potential environmental impact of dinotefuran (Liu et al., 2017).
Enantioselective Toxicity and Oxidative Stress in Zebrafish
In 2021, a study focused on dinotefuran's enantioselective toxicity and oxidative stress in zebrafish. The study revealed that different enantiomers of dinotefuran have varying degrees of toxicity, with R-(-)-dinotefuran showing greater toxicity and oxidative stress impacts than S-(+)-dinotefuran. This research is significant for assessing environmental risks of dinotefuran, especially in aquatic ecosystems, and underscores the need for careful consideration in its usage (Ran et al., 2021).
Development and Discovery of Dinotefuran
The development and discovery of dinotefuran as a novel neonicotinoid involved the innovative removal of the chloropyridine or chlorothiazole ring, traditionally considered essential for neonicotinoids. This advancement led to dinotefuran, categorized under the third-generation neonicotinoids (sub-class: furanicotinyl compounds), offering a new direction in insecticidal design and application (Wakita et al., 2003).
Potential Insecticide Against Resistant Mosquitoes
Research has shown dinotefuran's potential as a neonicotinoid insecticide against resistant mosquitoes. The study found that although dinotefuran was less toxic than common insecticides (e.g., deltamethrin) against susceptible mosquitoes, its toxicity was not strongly affected by common resistancemechanisms like kdr mutation and insensitive acetylcholinesterase. This lack of cross-resistance with common insecticides suggests that dinotefuran could be a viable option for vector control in areas where mosquitoes have developed resistance to other insecticides (Corbel et al., 2004).
Resistance Mechanisms in Aphids
A study in 2020 identified the resistance mechanism to dinotefuran in Aphis gossypii Glover, a melon/cotton aphid. The research found that overexpression of cytochrome P450 genes contributed to dinotefuran resistance. This insight into the genetic basis of insecticide resistance can inform strategies to manage and mitigate resistance development in agricultural pests (Chen et al., 2020).
Impact on Honey Bees
Investigation into the effects of dinotefuran on honey bees revealed alterations in long noncoding RNAs (lncRNAs), which play a significant role in transcriptional and gene regulation. Exposure to dinotefuran led to differentially expressed lncRNAs and mRNAs in honey bees, affecting carbohydrate and protein metabolism and immune-inflammatory responses. This study contributes to understanding the molecular impact of neonicotinoid insecticides on non-target organisms like honey bees (Huang et al., 2021).
Recyclable Luminescence Sensor for Water Safety
Research in 2021 introduced a novel cadmium-organic framework for detecting dinotefuran in water, highlighting its impact on food and environmental safety. This luminescence sensor displayed excellent selectivity and anti-interference performance, with a detection limit far below the residual concentration standards in the U.S. This development represents a significant advancement in monitoring and ensuring safety against dinotefuran contamination (Jiao et al., 2021).
Future Directions
The EPA is releasing draft biological evaluations that include EPA’s draft effects determinations for the neonicotinoid insecticides dinotefuran on federally listed endangered and threatened species and designated critical habitats . This is an important step in meeting its October 2024 commitment to complete final effects determinations .
properties
IUPAC Name |
2-methyl-1-nitro-3-(oxolan-3-ylmethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBZOVFACRVRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCC1CCOC1)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scorpion | |
CAS RN |
165252-70-0 | |
Record name | Dinotefuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165252-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinotefuran [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165252700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.